molecular formula C16H18N2O4S2 B2913975 N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 932320-51-9

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No.: B2913975
CAS No.: 932320-51-9
M. Wt: 366.45
InChI Key: HTUCKWSGKIVTDL-UHFFFAOYSA-N
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Description

N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a synthetic sulfonamide derivative based on the 1,2,3,4-tetrahydroquinoline scaffold, a structure of high interest in medicinal chemistry and drug discovery . The compound features a dual sulfonamide functionalization, which is known to enhance biological activity and potential for target interaction . The tetrahydroquinoline core is a privileged structure in pharmaceutical research, and derivatives have been investigated as inhibitors for a range of therapeutic targets . This compound is of significant value for research, particularly in the field of oncology. Structurally related tetrahydroquinoline sulfonamides have been identified as potent inverse agonists of the Retinoic Acid Receptor-Related Orphan Receptor Gamma (RORγ) . RORγ is a nuclear receptor and a validated therapeutic target for the treatment of prostate cancer, including castration-resistant forms . Small molecules that inhibit RORγ can suppress the expression of the Androgen Receptor (AR) and its splice variants, potently inhibiting cancer cell proliferation and tumor growth in models . Furthermore, sulfonamide-containing compounds are widely explored as inhibitors of various enzymes, such as the carbonic anhydrase (CA) family, which includes oncology-relevant isoforms like CA IX . Supplied as a high-purity compound for research purposes only, this chemical is ideal for investigating new pathways in cancer biology, exploring mechanisms of enzyme inhibition, and serving as a building block in the synthesis of novel bioactive molecules . This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-23(19,20)18-11-5-6-13-9-10-14(12-16(13)18)17-24(21,22)15-7-3-2-4-8-15/h2-4,7-10,12,17H,5-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUCKWSGKIVTDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multiple steps. One common method includes the initial formation of the tetrahydroquinoline ring, followed by the introduction of the methanesulfonyl group. The final step involves the attachment of the benzenesulfonamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and pH, to optimize the synthesis process. Quality control measures, including chromatography and spectroscopy, are employed to verify the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a broader class of tetrahydroquinoline-based sulfonamides, which are often explored for their biological activity (e.g., carbonic anhydrase inhibition). Below is a comparative analysis with structurally related compounds from the evidence:

Table 1: Structural and Physicochemical Properties of Analogs

Compound Name (IUPAC) Substituents Melting Point (°C) Molecular Formula Key Features Reference
N-(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide (24) Methanesulfonamide at 7-position; oxo at 2-position 236–237 C₁₀H₁₂N₂O₃S Lacks benzenesulfonamide; simpler substituent
N-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide (25) Methanesulfonamide at 7-position; methyl at 1-position 226–227 C₁₁H₁₄N₂O₃S Methyl substitution at 1-position vs. methanesulfonyl
3-Chloro-4-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide Chloro, methoxy on benzene; methoxyethyl at 1-position N/A C₁₉H₂₃ClN₂O₄S Bulky substituents; enhanced molecular weight (410.9 g/mol)
4-tert-Butyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide tert-Butyl on benzene; propanoyl at 1-position N/A C₂₁H₂₄N₂O₃S Hydrophobic tert-butyl group; propanoyl substitution
Key Observations:

Benzenesulfonamide vs. methanesulfonamide: The benzene ring in the target compound may improve π-π stacking interactions in biological targets compared to smaller sulfonamides (e.g., 24, 25) .

Synthetic Routes :

  • Compounds 24 and 25 () were synthesized via sulfonylation using methanesulfonyl chloride in THF or alkylation with iodomethane in DMF. The target compound likely requires similar sulfonylation steps but with benzenesulfonyl chloride .
  • describes benzenesulfonamide synthesis using pyridine and DMAP, suggesting analogous conditions for the target compound .

Biological Activity

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a tetrahydroquinoline core with a methanesulfonyl group and a benzenesulfonamide moiety. Its molecular formula is C17H20N2O4SC_{17}H_{20}N_{2}O_{4}S, and it has a molecular weight of approximately 356.48 g/mol. The unique structure contributes to its interaction with various biological targets.

While specific mechanisms of action for this compound are not fully elucidated, studies suggest that it may interact with enzymes involved in bacterial cell wall synthesis and protein translation processes.

Potential Targets

  • MurD Enzyme : Involved in bacterial membrane synthesis.
  • GlmU Enzyme : Another target linked to bacterial cell wall biosynthesis.

Antimicrobial Properties

Research indicates that derivatives of tetrahydroquinoline, including this compound, exhibit antimicrobial activity against both gram-positive and gram-negative bacteria. A study using carboxyfluorescein leakage assays demonstrated that these compounds do not disrupt bacterial membranes significantly but may inhibit specific bacterial enzymes crucial for cell wall synthesis .

Inhibition Studies

Molecular docking studies have shown that the compound can effectively bind to the active sites of MurD and GlmU enzymes. This binding is hypothesized to inhibit their activity, leading to antibacterial effects. The research utilized advanced computational methods such as molecular dynamics simulations to support these findings.

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Demonstrated effectiveness against Staphylococcus aureus and Escherichia coli; potential for treating multi-resistant strains .
Molecular Docking Identified strong binding affinities for MurD and GlmU enzymes .
Pharmacokinetics Ongoing studies focus on optimizing bioavailability and therapeutic efficacy in vivo .

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of Tetrahydroquinoline Core : Achieved through a Pictet-Spengler reaction.
  • Sulfonylation : Introduction of the methanesulfonyl group using methanesulfonyl chloride.
  • Coupling with Benzamide : Final step involves coupling with benzoyl chloride to form the desired compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, and what reaction conditions are critical for optimizing yield?

  • Methodology : The compound can be synthesized via a two-step process:

Tetrahydroquinoline core formation : Cyclization of substituted anilines with carbonyl compounds under acidic conditions (e.g., polyphosphoric acid) to form the tetrahydroquinoline scaffold.

Sulfonylation : React the tetrahydroquinoline intermediate with methanesulfonyl chloride in the presence of a base (e.g., pyridine or DMAP) to introduce the methanesulfonyl group, followed by benzenesulfonamide coupling using benzenesulfonyl chloride under similar conditions .

  • Critical Conditions :
  • Use anhydrous solvents (e.g., CH₂Cl₂) to prevent hydrolysis of sulfonyl chlorides.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).
  • Purify via column chromatography (e.g., petroleum ether/ethyl acetate gradient).

Q. How can the structure of this compound be unambiguously confirmed using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substitution patterns (e.g., methanesulfonyl and benzenesulfonamide groups). Key signals include sulfonamide protons (~10–12 ppm) and aromatic protons (6.5–8.5 ppm) .
  • X-ray crystallography : Use SHELX software for single-crystal structure determination. Key steps:
  • Grow crystals via slow evaporation (solvent: CH₃CN/EtOAc).
  • Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
  • Refine structure using SHELXL, focusing on sulfonyl group geometry and hydrogen bonding .
  • HRMS : Confirm molecular formula with exact mass (e.g., 432.1388708 Da) using ESI-HRMS .

Q. What are the recommended analytical techniques for assessing purity and stability under varying storage conditions?

  • Methodology :

  • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to quantify purity (>98%).
  • Stability Studies :
  • Store at –20°C under inert atmosphere (N₂) to prevent sulfonamide hydrolysis.
  • Monitor degradation via UV-Vis spectroscopy (λ = 254 nm) over 6 months.

Advanced Research Questions

Q. How can regioselectivity challenges in sulfonylation reactions be addressed to avoid byproducts?

  • Methodology :

  • Protecting Groups : Temporarily protect reactive sites (e.g., NH groups) with Boc or Fmoc to direct sulfonylation to the desired position.
  • Lewis Acid Catalysis : Use ZnCl₂ or BF₃·Et₂O to activate sulfonyl chlorides, enhancing selectivity .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict reactive sites based on electron density maps.

Q. What strategies resolve contradictions between experimental spectral data and computational predictions for this compound?

  • Methodology :

  • Dynamic Effects : Account for solvent interactions and conformational flexibility in NMR simulations (e.g., using ACD/Labs or MestReNova).
  • X-ray vs. DFT : Compare experimental bond lengths/angles (from crystallography) with DFT-optimized geometries to identify discrepancies in sulfonamide torsion angles .
  • Isotopic Labeling : Synthesize 15N^{15}N-labeled analogs to confirm NMR assignments of NH groups.

Q. What in vitro assays are suitable for evaluating its biological activity, particularly against viral or enzymatic targets?

  • Methodology :

  • HIV-1 Integrase Inhibition : Adapt protocols from styrylquinoline derivatives :
  • Use a strand-transfer assay with recombinant HIV-1 integrase and oligonucleotide substrates.
  • Measure IC₅₀ via fluorescence polarization (λ_ex = 485 nm, λ_em = 535 nm).
  • Cytotoxicity Screening : Test against HEK-293 cells using MTT assays (48-hour exposure, 10–100 μM range).

Q. How can molecular docking and molecular dynamics (MD) simulations elucidate its binding interactions with potential targets?

  • Methodology :

  • Docking : Use AutoDock Vina to model interactions with HIV integrase (PDB: 1QS4). Focus on sulfonamide hydrogen bonds with catalytic residues (e.g., Asp64, Asp116) .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Analyze RMSD and binding free energy (MM-PBSA).

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